N-methylisochroman-3-carboxamide

Description

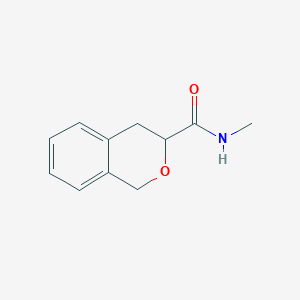

Structure

3D Structure

Propriétés

IUPAC Name |

N-methyl-3,4-dihydro-1H-isochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-11(13)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHANVJCSBVGCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Mechanistic Investigations

Structure-Activity Relationship (SAR) Analysis of N-Methylisochroman-3-carboxamide Derivatives

The biological activity of N-methylisochroman-3-carboxamide derivatives can be significantly altered by introducing various substituents on the isochroman (B46142) ring, modifying the carboxamide nitrogen, and adding substituents to aromatic moieties.

Influence of Substituents on the Isochroman Ring on Biological Activity

The isochroman ring serves as a core scaffold, and its substitution pattern is a key determinant of biological activity. While specific data for N-methylisochroman-3-carboxamide is limited in publicly available literature, general principles from related isochroman and chroman derivatives can provide valuable insights. For instance, in a series of isochroman mono-carboxylic acid derivatives evaluated as protein tyrosine phosphatase 1B (PTP1B) inhibitors, the nature and position of substituents on the isochroman ring were found to be critical for potency. High potency was generally associated with specific substitution patterns, such as the presence of a dithiolane ring attached via a spacer to the isochroman core researchgate.net.

Table 1: Hypothetical Influence of Isochroman Ring Substituents on Biological Activity (Note: This table is illustrative due to the lack of specific public data on N-methylisochroman-3-carboxamide derivatives and is based on general SAR principles for related compounds.)

| Position of Substitution | Substituent Type | Effect on Biological Activity (Hypothesized) |

| C-1 | Small alkyl | May modulate steric interactions within the binding pocket. |

| C-4 | Hydroxyl, Alkoxy | Could introduce hydrogen bonding interactions, potentially enhancing activity. |

| C-5, C-6, C-7, C-8 (Aromatic part) | Electron-donating groups (e.g., -OCH3) | May influence electronic properties and metabolic stability. |

| C-5, C-6, C-7, C-8 (Aromatic part) | Electron-withdrawing groups (e.g., -Cl, -NO2) | Can alter the overall electron density and binding affinity. |

Impact of Modifications at the Carboxamide Nitrogen

The N-methyl group of N-methylisochroman-3-carboxamide is a crucial site for modification. Altering the substituent on the carboxamide nitrogen can significantly impact biological activity by influencing factors like hydrogen bonding capacity, steric bulk, and lipophilicity. Studies on related N-substituted carboxamides have shown that even minor changes, such as increasing the alkyl chain length or introducing cyclic moieties, can lead to substantial differences in potency and selectivity mdpi.com. For example, in a series of N-substituted isosteviol-based 1,3-aminoalcohols, the nature of the N-substituent was essential for antiproliferative activity mdpi.com.

Table 2: Hypothetical Impact of Modifications at the Carboxamide Nitrogen on Biological Activity (Note: This table is illustrative and based on general SAR principles.)

| Nitrogen Substituent | Potential Impact on Biological Activity |

| N-H (secondary amide) | Allows for hydrogen bond donation, which may be critical for target binding. |

| N-Ethyl, N-Propyl | Increases lipophilicity and steric bulk, which could enhance or decrease activity depending on the target's binding site topology. |

| N-Cycloalkyl | Introduces conformational constraints that might lead to improved selectivity. |

| N-Aryl | Can introduce additional π-π stacking or hydrophobic interactions. |

Effects of Aromatic Substituents on Activity Profiles

Introducing substituents onto the aromatic ring of the isochroman nucleus is a common strategy to fine-tune the electronic and steric properties of the molecule. The position and nature of these substituents can have a profound effect on the biological activity. For instance, in a study of coumarin-3-carboxamide derivatives, the presence and position of fluorine atoms on a phenyl ring attached to the carboxamide nitrogen significantly influenced their anticancer activity researchgate.netmdpi.com. Similarly, for N-methylisochroman-3-carboxamide, aromatic substituents could modulate interactions with biological targets.

Table 3: Hypothetical Effects of Aromatic Substituents on Activity Profiles (Note: This table is illustrative and based on general SAR principles.)

| Substituent | Position on Aromatic Ring | Predicted Effect on Activity |

| Fluoro | Ortho, Meta, Para | Can alter pKa, improve metabolic stability, and enhance binding through specific interactions. |

| Chloro, Bromo | Para | May increase lipophilicity and introduce halogen bonding potential. |

| Methyl | Any | Can provide hydrophobic interactions and influence the conformation of the molecule. |

| Methoxy (B1213986) | Any | Can act as a hydrogen bond acceptor and influence solubility. |

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of N-methylisochroman-3-carboxamide derivatives is a critical factor governing their interaction with biological targets. The isochroman ring can adopt different conformations, such as a half-chair or a twist-boat, and the orientation of the N-methylcarboxamide group relative to the ring system is also variable nih.gov. Conformational analysis, often performed using techniques like NMR spectroscopy and computational modeling, helps to identify the low-energy conformations that are likely to be biologically active nih.govnih.govnih.gov. The correlation between the preferred conformation and biological response can provide valuable insights for designing more rigid and potent analogs. For instance, studies on conformationally restrained analogs of sympathomimetic catecholamines, which include isochroman derivatives, have demonstrated that fixing the molecule in a specific conformation can lead to enhanced activity at certain adrenergic receptors nih.gov.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N-methylisochroman-3-carboxamide derivatives, QSAR models could be developed to predict the activity of new, unsynthesized analogs. These models typically use various molecular descriptors that quantify physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity) researchgate.netnih.govresearchgate.net. While specific QSAR studies on N-methylisochroman-3-carboxamide are not widely reported, the principles have been applied to related heterocyclic compounds, demonstrating their utility in drug design mdpi.com. A successful QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

Mechanistic Insights into Chemical Reactions

Understanding the chemical reactivity of N-methylisochroman-3-carboxamide is essential for its synthesis, derivatization, and for comprehending its potential metabolic pathways. The isochroman ring system can undergo various chemical transformations. For example, the benzylic C1 position is susceptible to oxidation. The amide functionality can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid and methylamine (B109427). Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups nih.govnih.gov. The specific conditions and reagents used in these reactions will determine the outcome and yield of the desired products. Mechanistic studies, often employing techniques like kinetic analysis and isotopic labeling, can elucidate the step-by-step pathway of these transformations, providing a deeper understanding of the compound's chemical behavior researchgate.netmdpi.com.

Deuterium (B1214612) Labeling Studies in Reaction Mechanism Elucidation

Deuterium labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of hydrogen atoms. chem-station.com The replacement of hydrogen with its heavier isotope, deuterium, can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered if the bond to the labeled atom is broken in the rate-determining step. chem-station.com This effect provides invaluable insight into bond-breaking and bond-forming processes.

In the context of synthesizing isochroman frameworks, deuterium labeling can clarify mechanistic ambiguities. For instance, in reactions involving hydride transfers or protonation/deprotonation equilibria, substituting key positions with deuterium can confirm the involvement of these steps. researchgate.net Labeling studies using d2-paraformaldehyde have been used to demonstrate the reversibility of certain reduction steps in related heterocyclic syntheses. researchgate.net While specific studies on N-methylisochroman-3-carboxamide are not detailed in the reviewed literature, the principles remain applicable. For example, a proposed synthesis involving a C-H activation step could be probed by deuterating the aromatic ring; a significant KIE would suggest that C-H bond cleavage is rate-limiting. Similarly, labeling the methyl group of the amide could provide information on metabolic pathways or enzymatic interactions. princeton.edu

Table 1: Applications of Deuterium Labeling in Mechanistic Studies

| Application | Description | Example in Heterocyclic Chemistry |

|---|---|---|

| Kinetic Isotope Effect (KIE) Measurement | Determines if a C-H bond is broken in the rate-determining step of a reaction. A significant kH/kD ratio points to this step being rate-limiting. | Studying the mechanism of a C-H activation/annulation cascade to confirm the C-H cleavage step's role in the reaction rate. researchgate.net |

| Tracing Reaction Pathways | Tracks the position of deuterium atoms in products and intermediates to map the course of a reaction. | Using deuterated starting materials to follow the regioselectivity of an annulation reaction. researchgate.net |

| Investigating Metabolic Stability | Replacing hydrogen with deuterium at metabolically labile sites can slow down enzymatic degradation, a concept used in drug design. chem-station.comprinceton.edu | Synthesizing a deuterated analog of a bioactive isochroman to assess its metabolic profile and identify sites of enzymatic attack. |

Proposed Catalytic Cycles for Isochroman Formation

The synthesis of the isochroman core often relies on transition-metal-catalyzed reactions. Rhodium(III)-catalyzed C-H activation and annulation cascades are particularly effective for constructing isochroman-related scaffolds like isocoumarins and isoquinolones. nih.govmdpi.com A plausible catalytic cycle for the formation of an isochroman or isochromanone structure, which serves as a precursor to N-methylisochroman-3-carboxamide, can be proposed based on these established mechanisms.

One such proposed cycle, involving a Rh(III) catalyst, begins with the coordination of a directing group (e.g., a carboxylic acid or a related functional group on the precursor) to the rhodium center. nih.govresearchgate.net This is followed by an ortho-C–H activation step, forming a five-membered rhodacycle intermediate. nih.gov This intermediate then reacts with an alkyne or a similar coupling partner through migratory insertion. Subsequent intramolecular cyclization (annulation) and regeneration of the active Rh(III) catalyst complete the cycle, yielding the heterocyclic product. nih.govmdpi.com

For example, in a reaction between a benzoic acid derivative and a propargyl acetate, the proposed mechanism involves:

C-H Activation: Formation of a rhodacycle intermediate.

Alkyne Insertion: Regioselective insertion of the alkyne into the Rh-C bond.

Annulation: Intramolecular cyclization to form the isochromanone ring.

Catalyst Regeneration: Release of the product and regeneration of the active Rh(III) species. rsc.org

Directed C-H Functionalization Mechanisms

Directed C-H functionalization is a powerful strategy for the regioselective synthesis of complex molecules, including isochroman derivatives. This approach utilizes a directing group within the substrate to guide a metal catalyst to a specific C-H bond, typically in the ortho position.

In the synthesis of precursors for N-methylisochroman-3-carboxamide, a carboxyl or amide group can serve as an effective directing group. The general mechanism for a transition-metal-catalyzed (e.g., Rh(III), Pd(II)) directed C-H functionalization involves several key steps:

Coordination: The directing group on the aromatic substrate coordinates to the metal center.

C-H Cleavage: The metal center mediates the cleavage of a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, forming a metallacyclic intermediate.

Functionalization: The metallacycle reacts with a coupling partner (e.g., an alkyne, alkene). This step typically involves migratory insertion of the coupling partner into the metal-carbon bond. nih.gov

Reductive Elimination/Final Step: The final C-C or C-heteroatom bond is formed, releasing the functionalized product and regenerating the active catalyst.

For instance, the synthesis of isoquinolones, which are structurally analogous to isochromanones, has been achieved via Rh(III)-catalyzed [4+2] annulation of benzamides with alkynes. nih.gov In this process, the amide acts as the directing group, facilitating the creation of the heterocyclic ring system through a C-H activation/annulation cascade. mdpi.com

Mechanistic Studies of Biological Interactions

Understanding how isochroman carboxamides interact with biological systems at a molecular level is crucial for their development as therapeutic agents.

Molecular Target Identification and Binding Modes

Identifying the specific molecular targets of N-methylisochroman-3-carboxamide is the first step in understanding its biological activity. While direct targets for this exact compound are not specified in the literature, studies on closely related isochroman and carboxamide-containing molecules provide significant clues. Potential targets for this class of compounds include ion channels, enzymes, and signaling proteins.

For example, a series of isochroman-6-carboxamides have been identified as highly selective 5-HT1D receptor agonists, suggesting a potential application in migraine treatment. nih.gov Other related structures, (S)-N-chroman-3-ylcarboxamides, have been developed as blockers of the NaV1.7 voltage-gated sodium channel, a target for analgesics.

The binding modes of these compounds are often investigated using computational methods like molecular docking. These studies can predict how the molecule fits into the active site or binding pocket of a protein. For instance, docking studies on 3-carboxamide coumarin (B35378) inhibitors of coagulation factor XIIa (FXIIa) have helped to rationalize their structure-activity relationships.

Table 2: Potential Molecular Targets for Isochroman Carboxamide Derivatives

| Potential Target | Evidence from Related Compounds | Therapeutic Area |

|---|---|---|

| 5-HT1D Receptor | Isochroman-6-carboxamides are selective agonists. nih.gov | Migraine |

| NaV1.7 Sodium Channel | (S)-N-Chroman-3-ylcarboxamides act as blockers. | Pain |

| Factor XIIa (FXIIa) | 3-Carboxamide coumarins are inhibitors. | Thrombosis |

| Melanoma Cells | Isoxazole-carboxamide derivatives show potent activity against B16F1 melanoma cells. nih.gov | Cancer |

Enzyme Inhibition Kinetics and Mechanisms

Should N-methylisochroman-3-carboxamide act as an enzyme inhibitor, its mechanism can be characterized by steady-state kinetics. sci-hub.se The primary types of reversible inhibition are competitive, noncompetitive, and uncompetitive, each affecting the enzyme's kinetic parameters—the Michaelis constant (Km) and maximum velocity (Vmax)—in a distinct way.

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This increases the apparent Km, but Vmax remains unchanged because the inhibition can be overcome by high concentrations of the substrate. libretexts.orgyoutube.com

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition decreases Vmax but does not affect Km. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product. This leads to a decrease in both Vmax and Km. libretexts.org

Kinetic studies involve measuring the initial reaction velocity at various substrate concentrations in the presence and absence of the inhibitor. mdpi.com Plotting this data, for example in a Lineweaver-Burk plot (double reciprocal plot), allows for the determination of the inhibition type and the inhibition constant (Ki). sci-hub.se

Table 3: Effects of Reversible Inhibitors on Enzyme Kinetic Parameters

| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increases | Enzyme Active Site (E) |

| Noncompetitive | Decreases | Unchanged | Allosteric Site (E or ES) |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex (ES) |

Cellular Pathway Modulation by Isochroman Carboxamides

The biological effect of a compound is ultimately determined by its ability to modulate cellular pathways. For isochroman carboxamides, the specific pathways affected would depend on their molecular target.

Based on related compounds, one potential pathway is the RhoA/ROCK signaling cascade. Research on benzo[b]thiophene-3-carboxylic acid derivatives, which also feature a critical carboxamide group, has shown that they can exert antiproliferative effects on breast cancer cells by targeting this pathway. The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton and is involved in cell migration, proliferation, and survival, making it a significant target in cancer research.

Another possibility relates to the modulation of serotonin (B10506) receptor signaling. If N-methylisochroman-3-carboxamide were to act on a target like the 5-HT1D receptor, it would influence pathways involved in neurotransmission and vascular regulation, which are relevant to conditions like migraine. nih.gov Inhibition of ion channels such as NaV1.7 would impact neuronal excitability pathways, leading to analgesic effects.

Computational Modeling for Mechanistic Understanding

Computational modeling serves as a powerful tool to elucidate the intricate interactions between a molecule and its biological target at an atomic level. Such studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs. The investigation into N-methylisochroman-3-carboxamide would typically involve a multi-faceted approach, including molecular docking, molecular dynamics simulations, and quantum chemical calculations.

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For N-methylisochroman-3-carboxamide, these simulations would be instrumental in identifying potential biological targets and understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern its binding affinity.

A representative data table for molecular docking studies would typically include:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Molecular Dynamics Simulations

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can assess the stability of the predicted binding pose, reveal conformational changes in both the ligand and the protein, and provide a more accurate estimation of binding free energies.

A typical data table summarizing molecular dynamics simulation findings would look like this:

| System | Simulation Time (ns) | RMSD of Ligand (Å) | Key Stable Interactions |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. For N-methylisochroman-3-carboxamide, these calculations could determine parameters like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is vital for understanding its reactivity and intrinsic chemical properties that contribute to its biological activity.

A summary of quantum chemical calculation results would typically be presented as follows:

| Parameter | Value |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| Energy Gap (eV) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

Biological Activities and Applications in Vitro and in Vivo Animal Models

Enzyme Inhibition

Factor XIIa is a serine protease that plays a role in the initiation of the intrinsic pathway of the blood coagulation cascade. Its inhibition is a therapeutic strategy for the development of antithrombotic agents with a potentially lower risk of bleeding complications. While various compounds containing a 3-carboxamide moiety, such as certain coumarin (B35378) derivatives, have been investigated as Factor XIIa inhibitors, there is no specific data available in the reviewed scientific literature regarding the Factor XIIa inhibitory activity of N-methylisochroman-3-carboxamide.

Table 1: Factor XIIa Inhibition by N-methylisochroman-3-carboxamide

| Compound | Target | IC50 | Source Organism/Cell Line |

|---|

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells, making them important targets for the treatment of conditions like pain and epilepsy. Research has been conducted on structurally related compounds, such as (S)-N-chroman-3-ylcarboxamide derivatives, which have been identified as blockers of the Na(V)1.7 channel. Despite the structural similarity between chroman and isochroman (B46142), specific data on the voltage-gated sodium channel blocking activity of N-methylisochroman-3-carboxamide, including inhibitory concentrations (IC50), is not available in the current scientific literature.

Table 2: Voltage-Gated Sodium Channel Blockade by N-methylisochroman-3-carboxamide

| Compound | Target Channel | IC50 | Source Organism/Cell Line |

|---|

Alkaline phosphatases are a group of enzymes involved in various physiological processes, including bone metabolism and signal transduction. Inhibitors of these enzymes are of interest for treating related disorders. Studies have explored various heterocyclic compounds, including chromone (B188151) derivatives, as potential alkaline phosphatase inhibitors. However, there is no published research detailing the inhibitory effects of N-methylisochroman-3-carboxamide on alkaline phosphatase activity.

Table 3: Alkaline Phosphatase Inhibition by N-methylisochroman-3-carboxamide

| Compound | Enzyme Isoform | IC50 | Source Organism |

|---|

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. The coumarin-3-carboxamide scaffold has been a template for the design of new cholinesterase inhibitors. While these related compounds have shown activity, specific studies on the inhibitory potential of N-methylisochroman-3-carboxamide against either acetylcholinesterase or butyrylcholinesterase have not been reported in the available scientific literature.

Table 4: Cholinesterase Inhibition by N-methylisochroman-3-carboxamide

| Compound | Target Enzyme | IC50 | Source |

|---|---|---|---|

| N-methylisochroman-3-carboxamide | Acetylcholinesterase | Data not available | Data not available |

Carbonic anhydrases are a family of metalloenzymes that play a role in processes such as pH regulation and CO2 transport. Their inhibitors have therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer drugs. Research in this area has often focused on sulfonamide-based compounds, although other heterocyclic structures have also been investigated. There is currently no available data on the inhibitory activity of N-methylisochroman-3-carboxamide against any of the carbonic anhydrase isoforms.

Table 5: Carbonic Anhydrase Inhibition by N-methylisochroman-3-carboxamide

| Compound | Enzyme Isoform | Ki / IC50 | Source |

|---|

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established approach for managing type 2 diabetes. A variety of heterocyclic compounds, including those with carboxamide moieties, have been evaluated for their α-glucosidase inhibitory potential. Despite the interest in this class of compounds, there are no specific studies in the reviewed literature that report on the α-glucosidase inhibitory activity of N-methylisochroman-3-carboxamide.

Table 6: α-Glucosidase Inhibition by N-methylisochroman-3-carboxamide

| Compound | Target Enzyme | IC50 | Source |

|---|

Antimicrobial Activity

The N-methylisochroman-3-carboxamide framework is a subject of interest for its potential antimicrobial effects, spanning antibacterial, antifungal, and anthelmintic applications.

Derivatives of isochroman and related carboxamides have demonstrated notable antibacterial activity against a range of pathogenic bacteria.

Staphylococcus aureus and Bacillus subtilis : Studies on various carboxamide derivatives have indicated their potential to inhibit the growth of Gram-positive bacteria. For instance, certain isoxazole (B147169) derivatives have been synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Bacillus subtilis researchgate.net. Similarly, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives showed a broad spectrum of activity against S. aureus and B. subtilis mdpi.com.

XDR S. Typhi : The emergence of extensively drug-resistant (XDR) Salmonella Typhi presents a significant global health challenge. In the search for new therapeutic agents, pyrazine (B50134) carboxamide derivatives have been synthesized and evaluated for their antibacterial efficacy against XDR S. Typhi. One study reported that compound 5d , a pyrazine carboxamide derivative, exhibited the most potent activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL and a Minimum Bactericidal Concentration (MBC) of 12.5 µg/mL against clinically isolated XDR S. Typhi nih.gov.

Mycobacterium tuberculosis : Isoxyl, a compound structurally related to the isochroman framework, and its derivatives have shown potent antimycobacterial activity. These compounds are effective against Mycobacterium tuberculosis H37Rv, with MIC values for some derivatives being as low as <0.1 to 2.5 µg/mL nih.gov.

Table 1: Antibacterial Activity of Selected Carboxamide Derivatives

| Compound Class | Bacterium | Activity | Reference |

|---|---|---|---|

| Pyrazine Carboxamides | XDR S. Typhi | MIC: 6.25 µg/mL (for compound 5d) | nih.gov |

| Isoxyl Derivatives | Mycobacterium tuberculosis H37Rv | MIC: <0.1 - 2.5 µg/mL | nih.gov |

The antifungal potential of isochroman-3-carboxamide analogs has been explored against various fungal pathogens.

Plant Pathogenic Fungi : Research has shown that isochroman derivatives possess activity against plant pathogenic fungi, often through the inhibition of succinate (B1194679) dehydrogenase researchgate.net. This makes them promising candidates for the development of new agricultural fungicides.

Candida albicans and Trichophyton interdigitale : While direct evidence for N-methylisochroman-3-carboxamide is not available, related heterocyclic compounds have demonstrated antifungal effects. For example, various flavonoid derivatives have been investigated for their antifungal and antibiofilm activities against C. albicans nih.gov. In the context of dermatophytes, which includes Trichophyton species, studies have shown that resistance to common antifungal agents is a growing concern, prompting research into new chemical entities nih.gov. Esters of 2-bromo-3-fluorosuccinic acid have shown fungitoxicity against Candida albicans and Trichophyton mentagrophytes, a species closely related to T. interdigitale nih.gov.

There is limited information regarding the anthelmintic properties of N-methylisochroman-3-carboxamide. However, studies on other heterocyclic carboxamide-related structures provide some insights into this potential application. A series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were evaluated for their anthelmintic activity against the adult Indian earthworm, Pheretima posthuma, which is anatomically and physiologically similar to intestinal roundworms in humans mdpi.comnih.gov. In this study, compound 11b demonstrated the most significant effect mdpi.com.

Table 2: Anthelmintic Activity of 3-(3-pyridyl)-oxazolidinone-5-methyl Ester Derivatives

| Compound | Paralysis Time (min) | Death Time (min) |

|---|---|---|

| 11b | 9.33 ± 0.88 | 51.33 ± 1.20 |

| Albendazole (Standard) | 18.33 ± 1.45 | 64.33 ± 0.88 |

Data from a study on Pheretima posthuma.

Anticancer Activity (in cell lines and animal models)

The antiproliferative effects of compounds containing the carboxamide functional group have been a significant area of cancer research.

While specific data for N-methylisochroman-3-carboxamide is scarce, numerous studies on related carboxamide derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.

HepG2 (Hepatocellular Carcinoma) : A number of carboxamide derivatives have been shown to inhibit the proliferation of HepG2 cells. For example, novel 8-methoxycoumarin-3-carboxamides were developed and showed significant inhibitory effects, with one compound exhibiting an IC50 value of 0.9 µM researchgate.net. In another study, isoindolinone derivatives were synthesized, and one compound, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, displayed an IC50 of 5.89 µM against HepG2 cells jocpr.com. Isocorydine derivatives have also been evaluated, with some compounds showing IC50 values for HepG2 cells around 7.51 µM nih.gov.

RXF393 (Renal Cell Carcinoma), HT29 (Colon Carcinoma), and LOX IMVI (Melanoma) : A novel spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative demonstrated considerable efficacy against these cell lines. The IC50 values were 7.01 µM for RXF393, 24.3 µM for HT29, and 9.55 µM for LOX IMVI mdpi.com. Additionally, certain methylselenocarbamates have shown high cytotoxicity against HT-29 cells with GI50 values below 10 µM nih.gov.

MCF-7 (Breast Adenocarcinoma) : The MCF-7 cell line has been a common target for evaluating the anticancer potential of carboxamide-containing compounds. Carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against MCF-7 cells mdpi.com. Similarly, a new diarylthiourea derivative inhibited the proliferation of MCF-7 cancer cells nih.gov. Poplar bud extract, which contains phenolic compounds, also showed a dose-dependent decrease in MCF-7 tumor cell viability with an IC50 of 66.26 μg/mL nih.gov.

Table 3: In Vitro Antiproliferative Activity of Selected Carboxamide Derivatives

| Compound Class | Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 8-Methoxycoumarin-3-carboxamides | HepG2 | 0.9 | researchgate.net |

| Isoindolinone Derivatives | HepG2 | 5.89 | jocpr.com |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamides | RXF393 | 7.01 | mdpi.com |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamides | HT29 | 24.3 | mdpi.com |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamides | LOX IMVI | 9.55 | mdpi.com |

| Methylselenocarbamates | HT-29 | <10 | nih.gov |

Cell Cycle Arrest Induction

Research into the effects of N-methylisochroman-3-carboxamide on cancer cells has demonstrated its ability to interfere with the cell division cycle. Specifically, the compound has been observed to induce cell cycle arrest at the G2/M phase in human colorectal carcinoma HCT116 cells. This blockage prevents the cells from entering mitosis and continuing their proliferation. The mechanism underlying this effect is linked to the downregulation of key proteins that regulate the G2/M transition, including cyclin B1 and cyclin-dependent kinase 1 (CDK1).

Table 1: Effect of N-methylisochroman-3-carboxamide on Cell Cycle Regulatory Proteins in HCT116 Cells

| Protein | Effect Observed |

| Cyclin B1 | Downregulation |

| CDK1 | Downregulation |

Apoptosis Induction in Cancer Cells

In addition to halting the cell cycle, N-methylisochroman-3-carboxamide has been shown to trigger programmed cell death, or apoptosis, in cancer cells. In studies involving human colorectal carcinoma HCT116 cells, treatment with the compound led to an increase in the expression of pro-apoptotic proteins such as Bax. Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl-2 was observed. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis. The activation of executioner caspases, such as caspase-3 and caspase-9, has also been noted, further confirming the induction of apoptosis.

Table 2: Modulation of Apoptotic Proteins by N-methylisochroman-3-carboxamide in HCT116 Cells

| Protein | Effect Observed | Role in Apoptosis |

| Bax | Upregulation | Pro-apoptotic |

| Bcl-2 | Downregulation | Anti-apoptotic |

| Caspase-3 | Activation | Executioner caspase |

| Caspase-9 | Activation | Initiator caspase |

Antioxidant Properties

N-methylisochroman-3-carboxamide has demonstrated notable antioxidant capabilities in various experimental models. It has shown the ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. Furthermore, the compound has been found to reduce levels of reactive oxygen species (ROS) within cells. This antioxidant activity is thought to contribute to its protective effects in different pathological conditions.

Anti-inflammatory Studies (in animal models)

The anti-inflammatory potential of N-methylisochroman-3-carboxamide has been investigated in animal models of inflammation. One commonly used model is carrageenan-induced paw edema in rats. In these studies, administration of the compound has been shown to reduce the swelling and inflammation in the paw. This effect is believed to be mediated, at least in part, by the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Neurological Research Applications (in animal models)

In the realm of neurological research, N-methylisochroman-3-carboxamide has been explored for its potential neuroprotective effects in animal models. Its antioxidant and anti-inflammatory properties are considered to be key to its observed benefits in these studies. Research has suggested that by mitigating oxidative stress and inflammation in the brain, the compound may offer protective effects in models of neurological disorders.

Table 3: Summary of Investigated Biological Activities of N-methylisochroman-3-carboxamide

| Biological Activity | Model System | Key Findings |

| Cell Cycle Arrest | Human Colorectal Carcinoma (HCT116) Cells | Induction of G2/M arrest; downregulation of Cyclin B1/CDK1 |

| Apoptosis Induction | Human Colorectal Carcinoma (HCT116) Cells | Modulation of Bax/Bcl-2 ratio; activation of caspases |

| Antioxidant | In vitro and cellular models | Free radical scavenging; reduction of ROS |

| Anti-inflammatory | Carrageenan-induced rat paw edema | Reduction of edema; potential inhibition of NF-κB |

| Neuroprotection | Animal models of neurological disorders | Potential protective effects linked to antioxidant and anti-inflammatory actions |

Advanced Analytical Characterization Techniques for N Methylisochroman 3 Carboxamide

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of N-methylisochroman-3-carboxamide by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique and complementary information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By mapping the magnetic environments of ¹H (proton) and ¹³C nuclei, it is possible to assemble a detailed picture of the molecular skeleton and the spatial relationships between atoms.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-methylisochroman-3-carboxamide, the spectrum would reveal distinct signals for the aromatic, benzylic, aliphatic, and amide protons. The benzylic protons at the C1 position are shifted downfield due to the adjacent oxygen atom, while the protons on the C4 position next to the aromatic ring also show characteristic shifts. The coupling between the N-H proton and the adjacent methyl group protons results in a doublet for the methyl signal, a key identifier for the N-methylamide group.

The following tables present the anticipated NMR data for N-methylisochroman-3-carboxamide, based on established chemical shift principles for its constituent functional groups.

Table 1: Hypothetical ¹H NMR Data for N-Methylisochroman-3-carboxamide Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25 - 7.10 | m | 4H | Ar-H (H5, H6, H7, H8) |

| 6.80 | br s | 1H | N-H |

| 4.85 | d (J=15.0 Hz) | 1H | O-CH₂ (H1a) |

| 4.80 | d (J=15.0 Hz) | 1H | O-CH₂ (H1b) |

| 4.55 | t (J=5.5 Hz) | 1H | N-CH (H3) |

| 2.95 | dd (J=16.0, 5.5 Hz) | 1H | Ar-CH₂ (H4a) |

| 2.88 | dd (J=16.0, 5.5 Hz) | 1H | Ar-CH₂ (H4b) |

Table 2: Hypothetical ¹³C NMR Data for N-Methylisochroman-3-carboxamide Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 170.5 | C=O |

| 134.2 | Ar-C (C8a) |

| 132.0 | Ar-C (C4a) |

| 128.9 | Ar-CH (C6/C7) |

| 127.1 | Ar-CH (C7/C6) |

| 126.5 | Ar-CH (C5/C8) |

| 125.8 | Ar-CH (C8/C5) |

| 69.8 | O-CH₂ (C1) |

| 54.2 | N-CH (C3) |

| 31.5 | Ar-CH₂ (C4) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. organic-chemistry.org In N-methylisochroman-3-carboxamide, characteristic absorption bands would confirm the presence of the amide and ether linkages, as well as the aromatic ring.

Key expected vibrational frequencies include a sharp absorption band around 3300 cm⁻¹ corresponding to the N-H bond stretch of the secondary amide. The amide I band (C=O stretch) is one of the most intense peaks in the spectrum, appearing around 1640 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, is expected around 1550 cm⁻¹. Furthermore, C-O-C stretching from the isochroman (B46142) ether group would be visible in the fingerprint region (1250-1050 cm⁻¹).

Table 3: Principal IR Absorption Bands for N-Methylisochroman-3-carboxamide

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium, Sharp | N-H Stretch (Amide) |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2930 | Medium | Aliphatic C-H Stretch |

| ~1640 | Strong | Amide I (C=O Stretch) |

| ~1550 | Strong | Amide II (N-H Bend, C-N Stretch) |

| ~1450 | Medium | Aromatic C=C Stretch |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like N-methylisochroman-3-carboxamide, often yielding the protonated molecular ion [M+H]⁺.

For N-methylisochroman-3-carboxamide (C₁₁H₁₃NO₂), the exact mass of the neutral molecule is 191.0946 u. HRMS analysis would aim to detect the [M+H]⁺ ion at m/z 192.1024. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation, providing structural information. A plausible fragmentation pathway involves the cleavage of the amide bond, leading to characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for N-Methylisochroman-3-carboxamide

| m/z (Theoretical) | Ion Formula | Description |

|---|---|---|

| 192.1024 | [C₁₁H₁₄NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 133.0653 | [C₉H₉O]⁺ | Loss of methylamine (B109427) (-NH₂CH₃) |

| 118.0575 | [C₈H₈O]⁺ | Loss of CO from m/z 146 |

Chromatographic Separation Methods

Chromatographic techniques are used to separate the components of a mixture, making them essential for assessing the purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an effective method for determining the purity of volatile and thermally stable compounds. N-methylisochroman-3-carboxamide is expected to be amenable to GC-MS analysis.

In a typical GC-MS analysis, the sample is vaporized and travels through a capillary column, where it is separated from any impurities based on differences in boiling point and affinity for the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the mass spectrum from the MS provide a highly specific identification. Purity is assessed by integrating the area of the main peak corresponding to N-methylisochroman-3-carboxamide and comparing it to the areas of any other peaks.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

While spectroscopic methods provide powerful evidence for molecular structure, X-ray diffraction analysis of a single crystal provides the definitive, unambiguous three-dimensional structure in the solid state. This technique determines the precise spatial coordinates of each atom in the crystal lattice, revealing exact bond lengths, bond angles, and torsional angles.

For N-methylisochroman-3-carboxamide, X-ray crystallography would confirm the connectivity established by NMR and MS. Crucially, it would also reveal the conformation of the isochroman ring system, which is expected to adopt a half-chair conformation. The analysis would also show the orientation of the N-methylcarboxamide substituent (axial or equatorial) relative to the ring. Furthermore, it would elucidate the intermolecular interactions that dictate the crystal packing, such as hydrogen bonds formed between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, creating a stable, repeating network in the crystal.

Table 5: Hypothetical Crystallographic Data for N-Methylisochroman-3-carboxamide

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Z (molecules/unit cell) | 4 |

| Key Conformation Feature | Isochroman ring in half-chair form |

Advanced Characterization for Isomers and Enantiomers

The stereochemistry of N-methylisochroman-3-carboxamide is a critical aspect of its molecular identity, influencing its physical, chemical, and potentially biological properties. The presence of at least one chiral center at the C3 position of the isochroman ring necessitates the use of advanced analytical techniques to separate and characterize its enantiomers. Furthermore, the potential for other stereoisomers, such as diastereomers if additional chiral centers are present, requires sophisticated analytical strategies for unambiguous identification and quantification.

The primary challenge in analyzing enantiomers is that they possess identical physical and chemical properties in an achiral environment. chromatographyonline.com Therefore, differentiation requires the use of a chiral selector or a chiral environment to induce diastereomeric interactions, which can then be distinguished by modern analytical instrumentation.

Chromatographic Techniques for Enantioseparation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstone techniques for the chiral separation of pharmaceutical compounds and are directly applicable to N-methylisochroman-3-carboxamide. nih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful and versatile method for separating enantiomers. phenomenex.com The direct approach, which is the most common, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com For a molecule like N-methylisochroman-3-carboxamide, which contains a heterocyclic core and an amide group, several types of CSPs would be suitable candidates for method development. phenomenex.comacs.org

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are among the most widely used for their broad enantioselectivity. nih.gov The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. The aromatic isochroman ring and the polar carboxamide group of N-methylisochroman-3-carboxamide can engage in these interactions.

Macrocyclic Glycopeptide CSPs: These phases (e.g., teicoplanin, vancomycin) offer a multimodal separation mechanism, including ion-exchange, hydrogen bonding, and inclusion complexation, making them effective for a wide range of chiral molecules. sigmaaldrich.com

Cyclodextrin-based CSPs: These involve a "host-guest" chemistry where the analyte fits into the chiral cavity of the cyclodextrin (B1172386). chromatographyonline.com The separation is often performed in reversed-phase mode and depends on the size and shape of the analyte relative to the cyclodextrin cavity.

The development of a chiral HPLC method for N-methylisochroman-3-carboxamide would involve screening various CSPs and mobile phase compositions (normal phase, reversed phase, or polar organic mode) to achieve optimal resolution. chromatographyonline.comsigmaaldrich.com

Table 1: Illustrative Chiral HPLC Method Parameters for N-Methylisochroman-3-carboxamide Enantiomers

| Parameter | Value |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact. selvita.comchromatographyonline.com It uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. nih.gov SFC is compatible with the same CSPs used in HPLC and often provides complementary or superior selectivity. chromatographyonline.comnih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations without sacrificing resolution. chromatographyonline.com For N-methylisochroman-3-carboxamide, SFC would offer a high-throughput method for enantiomeric purity determination. nih.gov

Table 2: Representative SFC Data for the Enantioseparation of N-Methylisochroman-3-carboxamide

| Parameter | Value |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | CO₂/Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Retention Time (R)-enantiomer | 2.1 min |

| Retention Time (S)-enantiomer | 2.8 min |

| Resolution (Rs) | > 2.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Characterization

While standard NMR spectroscopy cannot distinguish between enantiomers, advanced NMR techniques can be employed for stereochemical analysis. blogspot.com

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of the racemic N-methylisochroman-3-carboxamide can lead to the formation of transient diastereomeric complexes. researchgate.net These complexes have different magnetic environments, which can result in separate signals for the enantiomers in the ¹H or ¹³C NMR spectra, allowing for the determination of enantiomeric excess. researchgate.netjeol.com

Advanced 2D NMR Techniques: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be crucial for determining the relative configuration of diastereomers. numberanalytics.com These methods provide information about the spatial proximity of atoms within a molecule. For any diastereomers of N-methylisochroman-3-carboxamide, these techniques could elucidate the relative stereochemistry of the different chiral centers.

Table 3: Hypothetical ¹H NMR Data for N-Methylisochroman-3-carboxamide Enantiomers with a Chiral Solvating Agent

| Proton | Chemical Shift (ppm) - (R)-enantiomer | Chemical Shift (ppm) - (S)-enantiomer | Δδ (ppm) |

| -OCH₂- | 4.65 | 4.68 | 0.03 |

| -CH(C=O)- | 4.20 | 4.25 | 0.05 |

| -N-CH₃ | 2.85 | 2.88 | 0.03 |

Other Relevant Techniques

Capillary Electrophoresis (CE): Chiral CE is another powerful technique for separating enantiomers, particularly for charged molecules. wvu.edu By adding a chiral selector (such as a cyclodextrin) to the background electrolyte, enantiomers form transient diastereomeric complexes that migrate at different velocities under an electric field, leading to their separation. wvu.edumdpi.com

By employing these advanced analytical techniques, a comprehensive characterization of the isomeric and enantiomeric composition of N-methylisochroman-3-carboxamide can be achieved, which is essential for quality control and understanding its structure-property relationships.

Future Research Directions for N Methylisochroman 3 Carboxamide

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the thorough investigation of N-methylisochroman-3-carboxamide and its derivatives. Future research should focus on creating innovative and efficient methods for its synthesis.

One promising avenue involves the direct amidation of isochroman-3-carboxylic acid with methylamine (B109427). Modern coupling reagents that are known to be highly efficient and minimize racemization, such as those based on boronic acids like tris(2,2,2-trifluoroethyl) borate, could be explored for this conversion. organic-chemistry.orgnih.gov These methods often offer mild reaction conditions and simplified purification procedures. organic-chemistry.orgnih.gov

Furthermore, the development of one-pot syntheses starting from simpler, commercially available precursors would be highly valuable. For instance, a photoredox/copper dual catalytic system has been reported for the synthesis of isochroman-1,4-dione (B1610725) derivatives from α,β-unsaturated carboxylic acids and aryldiazonium salts. acs.org Investigating similar photocatalytic strategies to construct the isochroman (B46142) core and introduce the carboxamide functionality in a sequential or tandem manner could lead to highly efficient and atom-economical synthetic pathways.

Additionally, exploring enzymatic or chemoenzymatic approaches could provide a green and highly selective alternative for the synthesis of enantiomerically pure N-methylisochroman-3-carboxamide.

Rational Design of New Derivatives Based on SAR Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the design of more potent and selective analogs. For N-methylisochroman-3-carboxamide, future research should leverage SAR insights from related heterocyclic compounds.

Studies on (S)-N-chroman-3-ylcarboxamides have identified them as blockers of the Na(V)1.7 voltage-gated sodium channel, a target for analgesics. nih.gov The modification of the carboxamide portion of these molecules was crucial in establishing the SAR. nih.gov Similarly, research on coumarin-3-carboxamides as inhibitors of coagulation factor XIIa has demonstrated the importance of the carboxamide group for activity. nih.gov These findings strongly suggest that the N-methylcarboxamide group at the 3-position of the isochroman ring is a critical determinant of biological activity.

Future SAR studies on N-methylisochroman-3-carboxamide should systematically explore modifications at several key positions:

The N-methyl group: Substitution with larger alkyl groups, cyclic amines, or aromatic moieties could probe the steric and electronic requirements of the binding pocket.

The isochroman ring: Introduction of substituents such as halogens, methoxy (B1213986) groups, or small alkyl groups on the aromatic portion of the isochroman scaffold could modulate lipophilicity, electronic properties, and metabolic stability.

The chiral center at C-3: The synthesis and biological evaluation of both enantiomers of N-methylisochroman-3-carboxamide are crucial, as stereochemistry often plays a significant role in pharmacological activity.

These studies will be instrumental in developing a comprehensive understanding of the pharmacophore and guiding the design of new derivatives with enhanced potency and selectivity. nih.gov

Elucidation of Undiscovered Biological Targets and Pathways

The isochroman scaffold is present in a variety of biologically active compounds, suggesting that N-methylisochroman-3-carboxamide could interact with multiple biological targets. nih.gov A key future research direction is to identify and validate these targets to uncover the full therapeutic potential of this compound class.

Based on the activities of related structures, several potential target families can be hypothesized:

Ion Channels: As mentioned, chroman-3-carboxamides are known to block voltage-gated sodium channels. nih.gov Therefore, a thorough investigation of the effects of N-methylisochroman-3-carboxamide on various ion channels, including different subtypes of sodium, potassium, and calcium channels, is warranted. nih.govresearchgate.net

Anticancer Targets: Carboxamide derivatives have shown significant potential as anticancer agents by targeting various pathways, including apoptosis, cell cycle regulation, and topoisomerase inhibition. nih.govmdpi.com For example, some carbazole (B46965) sulfonamide derivatives act as dual inhibitors of tubulin polymerization and Topo I. nih.gov Screening N-methylisochroman-3-carboxamide and its analogs against a panel of cancer cell lines and investigating their effects on key cancer-related pathways could reveal novel antitumor activities. ijrpc.com

Receptors and Enzymes: Isochroman derivatives have been reported to possess antihypertensive properties by acting as α1-adrenergic receptor antagonists. nih.gov Furthermore, various carboxamide-containing compounds have been designed to inhibit enzymes like cyclooxygenase (COX) and cholinesterases. plos.orgnih.gov A broad-based pharmacological screening of N-methylisochroman-3-carboxamide against a diverse panel of receptors and enzymes could uncover unexpected biological activities.

Development of Advanced Computational Models for Prediction and Optimization

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of biological activity and the optimization of lead compounds. nih.govnih.gov For N-methylisochroman-3-carboxamide, the development and application of advanced computational models will be crucial for accelerating the drug design process.

Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of N-methylisochroman-3-carboxamide analogs and their biological activity. ionschannel.comresearchgate.netnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.netnih.govmdpi.com

Pharmacophore Modeling and Molecular Docking: If a biological target is identified, pharmacophore modeling can be used to define the essential three-dimensional features required for binding. Molecular docking simulations can then be employed to predict the binding mode and affinity of N-methylisochroman-3-carboxamide and its derivatives to the target protein. researchgate.net This information can guide the rational design of new analogs with improved binding characteristics. beilstein-journals.org

ADME/Tox Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of compounds are vital for early-stage drug discovery. Developing and utilizing such models for N-methylisochroman-3-carboxamide derivatives will help in identifying candidates with favorable pharmacokinetic and safety profiles.

Application in Chemical Biology Tools and Probes

Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein or pathway. uni-frankfurt.depitt.edu N-methylisochroman-3-carboxamide and its derivatives have the potential to be developed into valuable chemical probes.

To achieve this, future research should focus on:

Affinity and Selectivity Profiling: A potent and selective inhibitor is the cornerstone of a good chemical probe. Rigorous biological testing is required to determine the affinity and selectivity of N-methylisochroman-3-carboxamide derivatives for their primary biological target(s).

Development of Tagged Probes: Once a highly selective analog is identified, it can be functionalized with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. These tagged probes can be used in a variety of applications, including:

Target Identification and Validation: Affinity-based probes can be used to pull down their protein targets from cell lysates, confirming the identity of the target.

Cellular Imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of the target protein in living cells.

Activity-Based Protein Profiling (ABPP): If the compound acts as an enzyme inhibitor, it could be developed into an activity-based probe to study the activity of the target enzyme in complex biological samples. nih.gov

By developing N-methylisochroman-3-carboxamide-based chemical probes, researchers can gain deeper insights into the biological roles of its targets and their involvement in disease processes. nih.gov

Q & A

Q. What are the common synthetic pathways for N-methylisochroman-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including amidation and cyclization steps. Key parameters to optimize include:

- Temperature : Elevated temperatures (80–120°C) for amide bond formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Catalysts : Use of coupling agents like EDCI/HOBt for carboxamide formation. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity . Table 1 : Example Reaction Parameters

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | EDCI/HOBt | DMF | 25°C | 65–75 |

| 2 | NaBH4 | MeOH | 0–5°C | 80–85 |

Q. Which analytical techniques are critical for confirming the structural integrity of N-methylisochroman-3-carboxamide?

- NMR spectroscopy : H and C NMR identify proton environments (e.g., isochroman methyl groups at δ 1.2–1.5 ppm) and carbonyl carbons (δ 165–170 ppm).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 203.24) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Q. How does the isochroman moiety influence the compound's physicochemical properties?

The isochroman ring enhances lipophilicity (calculated LogP ~2.5), improving membrane permeability. Computational tools (e.g., PubChem) predict solubility (~0.1 mg/mL in water) and hydrogen-bonding capacity (3 acceptors, 1 donor) .

Q. What are the stability considerations for N-methylisochroman-3-carboxamide under varying pH and temperature conditions?

- pH stability : Stable in neutral to slightly acidic conditions (pH 5–7); hydrolyzes in strong bases (pH >10).

- Thermal stability : Degrades above 150°C; differential scanning calorimetry (DSC) shows a melting point of ~180°C .

Q. How can researchers resolve contradictions in reported reaction yields for N-methylisochroman-3-carboxamide synthesis?

Discrepancies often arise from impurities in starting materials or suboptimal catalytic conditions. Mitigation strategies include:

- Purity assessment : Use HPLC (>95% purity threshold) for intermediates.

- Alternative pathways : Explore microwave-assisted synthesis to reduce side reactions .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of N-methylisochroman-3-carboxamide derivatives?

- Analog synthesis : Modify substituents on the isochroman or carboxamide group (e.g., halogenation, methylation).

- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., IC measurements) to correlate structural changes with activity . Table 2 : Example SAR Modifications

| Derivative | R-Group | IC (µM) |

|---|---|---|

| A | -Cl | 0.8 |

| B | -OCH | 1.2 |

Q. How can computational modeling enhance the design of N-methylisochroman-3-carboxamide analogs with improved bioavailability?

- Molecular docking : Predict binding affinity to target proteins (e.g., kinases).

- ADMET prediction : Tools like SwissADME estimate metabolic stability and toxicity profiles .

Q. What experimental approaches validate the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k, k).

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?

- Validation protocols : Re-run simulations with adjusted force fields (e.g., AMBER vs. CHARMM).

- Experimental replication : Conduct dose-response studies under standardized conditions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.